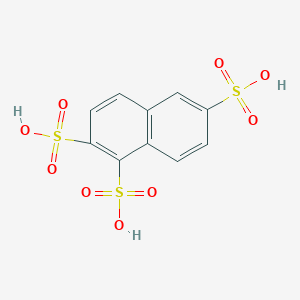

Naphthalene-1,2,6-trisulfonic acid

Description

Contextualization within Aromatic Sulfonic Acids Chemistry

Aromatic sulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid group directly attached to an aromatic ring. numberanalytics.comnumberanalytics.com This functional group significantly influences the properties of the parent aromatic compound, making it a strong acid and highly soluble in water. numberanalytics.comfiveable.me The general structure is Ar-SO3H, where 'Ar' represents an aryl group. numberanalytics.comnumberanalytics.com

These compounds are pivotal in organic synthesis, serving as intermediates in the production of a wide array of chemicals, including dyes, detergents, and pharmaceuticals. numberanalytics.comwikipedia.org The introduction of a sulfonic acid group, a process known as sulfonation, is a fundamental electrophilic aromatic substitution reaction. wikipedia.org This reaction is reversible, which is a useful feature in synthetic strategies, allowing the sulfonic acid group to be used as a temporary protecting or directing group. wikipedia.org The strong electron-withdrawing nature of the sulfonic acid group deactivates the aromatic ring towards further electrophilic substitution. numberanalytics.com

Historical Development of Naphthalene (B1677914) Sulfonation Processes

The sulfonation of aromatic compounds has been a cornerstone of industrial organic chemistry for over a century. Early processes involved reacting the aromatic hydrocarbon with sulfuric acid. wikipedia.org The sulfonation of naphthalene, in particular, gained prominence with the burgeoning dye industry.

During World War I, Germany developed processes for producing alkyl naphthalene sulfonates from naphthalene and alcohols using fuming sulfuric acid. sanhe-daily.com These were used as soap substitutes, demonstrating early industrial-scale application of naphthalene sulfonation. sanhe-daily.com Over the years, methods have been refined to control the degree and position of sulfonation. The reaction conditions, such as temperature and the strength of the sulfonating agent (e.g., sulfuric acid, oleum), are critical in determining the isomeric composition of the product. chempedia.info For instance, sulfonation of naphthalene at lower temperatures kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures thermodynamically favor the 2-isomer. chempedia.infowikipedia.org The synthesis of trisulfonated naphthalenes like the 1,3,6-isomer often involves a stepwise process with carefully controlled temperature programs and the use of strong sulfonating agents like oleum (B3057394). google.com

Significance of Trisulfonic Acid Isomers in Organic Synthesis and Industrial Chemistry

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit markedly different physical and chemical properties. solubilityofthings.comsolubilityofthings.com In the case of naphthalenetrisulfonic acids, the specific placement of the three sulfonic acid groups on the naphthalene ring has a profound impact on the molecule's reactivity, solubility, and utility.

Different isomers of naphthalenetrisulfonic acid find use in distinct applications. For example, naphthalene-1,3,6-trisulfonic acid is a crucial intermediate in the synthesis of important dye precursors like H-acid and chromotropic acid. google.com The unique substitution pattern of each isomer dictates its subsequent reactivity in further synthetic transformations. The properties of these isomers, such as their ability to act as dye intermediates or their resistance to certain chemical treatments, are directly linked to their specific isomeric structure. vulcanchem.com

The separation and characterization of these isomers are essential for their effective use. Techniques like thin-layer chromatography (TLC) have been developed to separate different naphthalenesulfonic acid isomers, such as naphthalene-1,3,6-trisulfonic acid from naphthalene-1,3,7-trisulfonic acid. merckmillipore.com

Overview of Research Trajectories for Naphthalene-1,2,6-trisulfonic Acid

While naphthalene-1,3,6-trisulfonic acid is a well-established industrial intermediate, research into other isomers like this compound continues to evolve. Current research often focuses on several key areas:

Novel Synthetic Methodologies: Developing more efficient, selective, and environmentally benign methods for the synthesis of specific naphthalenetrisulfonic acid isomers is an ongoing area of research. This includes exploring new catalysts and reaction conditions to control the regioselectivity of the sulfonation reaction.

Applications in Materials Science: The highly charged and aromatic nature of these compounds makes them interesting candidates for incorporation into new materials. For instance, naphthalenetrisulfonic acid derivatives are used as dopants for conducting polymers. sigmaaldrich.com

Biochemical and Analytical Applications: Certain sulfonated naphthalene derivatives are utilized as fluorescent probes and in analytical techniques like capillary electrophoresis. sigmaaldrich.comlookchem.com Research into the specific properties of the 1,2,6-isomer could uncover new applications in these fields. For example, 8-amino-1,3,6-naphthalenetrisulfonic acid (ANTS) is used as a fluorescent tag for the analysis of oligosaccharides. nih.gov

The continued investigation into the synthesis and properties of less common isomers like this compound holds the potential for the discovery of new applications and a deeper understanding of the structure-property relationships in this important class of aromatic compounds.

Structure

3D Structure

Properties

CAS No. |

27870-20-8 |

|---|---|

Molecular Formula |

C10H8O9S3 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

naphthalene-1,2,6-trisulfonic acid |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)7-2-3-8-6(5-7)1-4-9(21(14,15)16)10(8)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |

InChI Key |

ARPQPTULFLQNBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)S(=O)(=O)O)C=C1S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene 1,2,6 Trisulfonic Acid and Its Precursors

Direct Sulfonation Routes of Naphthalene (B1677914) to Trisulfonic Acids

Direct sulfonation of naphthalene to produce trisulfonic acids is a common industrial approach. This method involves reacting naphthalene with strong sulfonating agents like sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide. smolecule.comgoogle.com The process is typically carried out in a stepwise manner with careful control of temperature and reagent addition to influence the final isomer distribution. prepchem.comprepchem.com

Regioselectivity Control in Polysulfonation Reactions

The position of the sulfonic acid groups on the naphthalene ring is directed by both kinetic and thermodynamic factors. chempedia.infovaia.com The initial sulfonation of naphthalene is kinetically controlled at lower temperatures (around 80°C), favoring the formation of the 1-isomer. vaia.com At higher temperatures (around 160°C), the reaction becomes thermodynamically controlled, leading to the more stable 2-isomer. vaia.com

In polysulfonation, the existing sulfonic acid groups on the naphthalene ring influence the position of subsequent substitutions. researchgate.net The introduction of multiple sulfonic acid groups is a stepwise electrophilic aromatic substitution process. smolecule.com The directing effects of the already present sulfonic acid groups, which are meta-directing, play a crucial role in determining the final isomeric composition of the trisulfonated product.

Influence of Sulfonating Agents and Reaction Conditions on Isomer Distribution

The choice of sulfonating agent and the reaction conditions, such as temperature and reaction time, significantly impact the isomer distribution of the resulting naphthalenetrisulfonic acids. shokubai.org Common sulfonating agents include sulfuric acid, oleum, and sulfur trioxide. shokubai.org

A typical industrial process for producing a mixture of naphthalenetrisulfonic acid isomers involves reacting naphthalene with sulfuric acid monohydrate and 65% oleum under a specific temperature program with stepwise addition of the reagents. prepchem.com For instance, a process for preparing naphthalene-1,3,6-trisulfonic acid involves introducing naphthalene into sulfuric acid monohydrate at 20°C, heating to 80-85°C for one hour, and then further heating to 145°C. google.com Subsequent cooling and addition of oleum at controlled temperatures lead to the desired trisulfonated product. google.com

The table below summarizes the impact of different reaction parameters on the yield of Naphthalene-1,3,6-trisulfonic acid. google.com

| Molar Ratio (Naphthalene:H₂SO₄) | Molar Ratio (Naphthalene:Free SO₃ - Part 1) | Molar Ratio (Naphthalene:Free SO₃ - Part 2) | Temperature (°C) | Metering Time (min) | Stirring Time 1 (min) | Stirring Time 2 (min) | Yield of Naphthalene-1,3,6-trisulfonic acid (%) |

| 1:1.7 | 1:2.5 | 1:0.53 | 170 | 30 | 120 | 75 | 72 |

Multi-Step Synthetic Strategies for Enhanced Isomeric Purity

To obtain a higher purity of a specific isomer like naphthalene-1,2,6-trisulfonic acid, multi-step synthetic strategies are often employed. odinity.comyoutube.com These strategies may involve the separation of intermediates or the use of specific starting materials to guide the sulfonation to the desired positions. While direct sulfonation often leads to a mixture of isomers, subsequent purification steps or a more controlled synthetic pathway can enhance the isomeric purity of the final product.

Derivatization from Naphthalene Di- and Monosulfonic Acids

An alternative approach to synthesizing naphthalenetrisulfonic acids is through the further sulfonation of naphthalenedi- and monosulfonic acids. This method can offer better control over the final isomer distribution.

Chemical Transformations of Naphthalene-1,5-disulfonic acid and Naphthalene-1,6-disulfonic acid into Trisulfonic Analogues

Naphthalene-1,5-disulfonic acid can be further sulfonated to yield naphthalene-1,3,5-trisulfonic acid. wikipedia.org This process typically involves reacting the disulfonic acid with oleum in anhydrous sulfuric acid at temperatures between 60°C and 110°C. google.com

Similarly, naphthalene-1,6-disulfonic acid can be converted to naphthalene-1,3,6-trisulfonic acid. google.com This transformation is reported to be nearly quantitative. google.com

Yield Optimization in Conversion Processes

Optimizing the yield in the conversion of naphthalenedisulfonic acids to trisulfonic acids involves careful control of reaction parameters. For the sulfonation of naphthalene-1,5-disulfonic acid, using an inert solvent like methylene (B1212753) chloride during the initial disulfonation of naphthalene can be beneficial. google.com The ratio of sulfur trioxide to naphthalene and the subsequent sulfonation temperature are critical for maximizing the yield of the desired trisulfonic acid. google.com

In the case of converting naphthalene-1,6-disulfonic acid to naphthalene-1,3,6-trisulfonic acid, achieving a high yield is facilitated by starting with a pure form of the disulfonic acid. google.com The reaction conditions for this conversion are designed to promote the introduction of the third sulfonic acid group at the 3-position.

The table below outlines a process for the preparation of naphthalene-1,3,5-trisulfonic acid from 1,5-disulfonated naphthalene, highlighting the key reaction conditions. google.com

| Starting Material | Sulfonating Agent | Solvent | Temperature Range for Disulfonation | SO₃:Naphthalene Molar Ratio | Sulfonation Temperature for Trisulfonic Acid |

| Naphthalene | SO₃ | Methylene Chloride | -10°C to -5°C | 2.5 to 10 | 60°C to 110°C |

Green Chemistry Approaches in Naphthalene Trisulfonic Acid Synthesis

The development of environmentally benign methods for the synthesis of naphthalene trisulfonic acids is driven by the need to minimize the use of hazardous substances, reduce energy consumption, and decrease waste generation. Traditional sulfonation often involves large excesses of sulfuric acid or oleum, leading to the formation of copious amounts of acidic waste streams that are challenging and costly to treat. Green chemistry offers alternative strategies to mitigate these issues.

Catalytic Sulfonation Methods

Catalytic sulfonation presents a promising green alternative to conventional methods by offering pathways with higher efficiency, selectivity, and the potential for catalyst recycling. These methods aim to reduce the amount of sulfonating agent required and often operate under milder reaction conditions.

A variety of catalysts have been explored for the sulfonation of aromatic compounds, which could be applicable to the synthesis of naphthalene trisulfonic acids. The use of solid acid catalysts, for instance, simplifies product purification and catalyst recovery, thereby reducing waste. Silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4) have been demonstrated as reusable heterogeneous catalysts for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com These catalysts have shown high efficacy under both conventional heating and solvent-free microwave irradiation, with the latter significantly reducing reaction times from hours to minutes. ajgreenchem.com

Ionic liquids (ILs) have also emerged as versatile catalysts and solvents in green chemistry due to their low vapor pressure, thermal stability, and tunable properties. rsc.org For instance, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−) has been effectively used as both a catalyst and a solvent in the synthesis of 2-phenylnaphthalenes, demonstrating the potential of acidic ionic liquids in reactions involving naphthalene derivatives. googleapis.com While direct application to naphthalene trisulfonation is not widely reported, the principles of using recyclable acidic ionic liquids could be adapted to develop cleaner sulfonation processes. The synthesis of new surface-active ionic liquids based on a naphthalene sulfonate anion has also been explored, indicating the compatibility of the naphthalene core with ionic liquid structures. frontiersin.orgnih.gov

Furthermore, zeolites, which are microporous aluminosilicate (B74896) minerals, have been investigated as shape-selective catalysts in various electrophilic aromatic substitution reactions. researchgate.net Their well-defined pore structures can influence the regioselectivity of the reaction, potentially offering a route to control the isomeric distribution of naphthalene sulfonic acids. researchgate.net This could be particularly advantageous in targeting specific isomers like this compound, although specific research in this area is limited.

| Catalyst Type | Example | Key Advantages | Potential for Naphthalene Trisulfonation |

| Heterogeneous Solid Acids | Silica-supported HClO4 and KHSO4 ajgreenchem.com | Reusable, easy separation, reduced waste. | Could enable cleaner sulfonation processes with easier work-up. |

| Ionic Liquids | [HNMP]+HSO4− googleapis.com | Dual role as catalyst and solvent, recyclable. | Potential for developing novel, efficient sulfonation protocols. |

| Zeolites | --- | Shape-selectivity, potential for regiocontrol. researchgate.net | May offer a pathway to selectively synthesize specific isomers. |

Solvent-Free Reaction Systems

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it prevents the emission of harmful substances and reduces waste. Solvent-free reaction conditions, often coupled with energy-efficient heating methods like microwave irradiation, offer significant advantages.

Ultrasound-assisted synthesis is another energy-efficient technique that can promote chemical reactions. The application of ultrasound has been shown to improve the efficiency of bioconversions involving naphthalene derivatives and has been used to synthesize various organic compounds with high yields. nih.govresearchgate.net While direct studies on the ultrasound-assisted trisulfonation of naphthalene are scarce, this methodology holds promise for developing more sustainable synthetic routes.

Solvent-free sulfonation of naphthalene can also be achieved through mechanochemistry, where mechanical force is used to initiate chemical reactions. Although not extensively documented for naphthalene trisulfonation, this approach has the potential to eliminate the need for bulk solvents entirely.

| Green Technique | Key Advantages | Application in Naphthalene Sulfonation |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for improved selectivity. researchgate.net | Can decrease the amount of sulfuric acid needed and influence isomer distribution. researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, energy efficiency. nih.govresearchgate.net | A potential but less explored method for greener sulfonation. |

| Solvent-Free Conditions | Elimination of volatile organic compounds, reduced waste. | Can be combined with microwave or other energy sources for efficient reactions. |

While the direct synthesis of this compound using these green methodologies is not yet well-established in the literature, the principles and techniques described offer a clear roadmap for future research and development. The adaptation of catalytic and solvent-free systems to the trisulfonation of naphthalene could lead to significantly more sustainable manufacturing processes for this important class of chemical intermediates.

Advanced Spectroscopic and Chromatographic Elucidation of Naphthalene 1,2,6 Trisulfonic Acid

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like naphthalene (B1677914) sulfonic acids. nih.gov Its versatility allows for the separation and quantification of complex mixtures, making it indispensable for monitoring chemical reactions and assessing product purity.

Method Development for Resolution of Naphthalene Trisulfonic Acid Isomers

The separation of naphthalenetrisulfonic acid isomers by HPLC is a challenging task due to their structural similarity and high polarity. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector.

Ion-pair chromatography (IPC) is a widely adopted technique for the separation of ionic compounds like sulfonic acids on reversed-phase columns (e.g., C8 or C18). technologynetworks.com This method involves the addition of an ion-pairing reagent to the mobile phase. This reagent, typically a quaternary ammonium (B1175870) salt for anion analysis, forms a neutral ion pair with the charged analyte. This interaction modifies the analyte's polarity, allowing for its retention and separation on a non-polar stationary phase. technologynetworks.com The choice and concentration of the ion-pairing reagent, along with the organic modifier and pH of the mobile phase, are critical parameters that must be optimized for effective separation. technologynetworks.comthermofisher.com For instance, a method for separating various naphthalenesulfonates utilizes a mobile phase containing tetrabutylammonium (B224687) bromide as the ion-pairing reagent. leidenuniv.nl

The following table outlines a representative HPLC method for the separation of naphthalene sulfonic acid isomers, which can be adapted for Naphthalene-1,2,6-trisulfonic acid.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV-Vis or Fluorescence |

| Ion-Pair Reagent (optional) | Tetrabutylammonium bromide |

Quantitative Analysis of Reaction Mixtures

Once a robust separation method is established, HPLC can be used for the quantitative analysis of this compound in reaction mixtures. This is crucial for monitoring reaction progress, determining yield, and assessing the purity of the final product. iaea.org

Quantitative analysis is typically performed using a calibration curve, where the peak area of the analyte is plotted against its known concentration. By analyzing a sample of the reaction mixture under the same conditions, the concentration of this compound can be determined by interpolating its peak area on the calibration curve. nih.gov The use of an internal standard is often recommended to improve the accuracy and precision of the quantification by compensating for variations in injection volume and detector response.

A study on the synthesis of H-acid from naphthalene involved the trisulfonation of naphthalene, and the resulting intermediates, including aminonaphthalenetrisulfonic acid isomers, were analyzed by RP-HPLC to calculate the yield. iaea.org This demonstrates the applicability of HPLC for quantitative analysis in similar synthetic processes involving naphthalenetrisulfonic acids.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization and Impurity Profiling

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the molecular characterization of polar and ionic compounds like this compound. When coupled with a separation technique like HPLC, it provides a wealth of information on the molecular weight and structure of the main components and impurities in a sample. nih.gov

Negative-Ion Mode Analysis of Polysulfonated Compounds

Due to the presence of multiple acidic sulfonic acid groups, naphthalenetrisulfonic acids are readily analyzed in the negative-ion mode of ESI-MS. researchgate.netnih.gov In this mode, the analyte molecules are deprotonated to form negatively charged ions, [M-nH]n-, where 'n' is the number of charges. For a trisulfonic acid, ions such as [M-H]-, [M-2H]2-, and [M-3H]3- can be observed depending on the pH of the solution and the instrument settings.

The analysis of 8-aminonaphthalene-1,3,6-trisulfonate-derivatized oligosaccharides by ESI-quadrupole ion trap mass spectrometry in negative ion mode has shown that the degree of polymerization influences the charge state of the detected ions. nih.gov Oligosaccharides with a lower degree of polymerization produced both singly and doubly charged ions, while those with a higher degree of polymerization predominantly formed doubly charged ions. nih.gov This suggests that for this compound, a distribution of charge states is likely to be observed.

Identification of Intermediate and Degradation Products via Mass Spectrometry

The sulfonation of naphthalene is a complex process that can yield various intermediates and byproducts. ESI-MS is instrumental in identifying these impurities, which is crucial for optimizing the reaction conditions and ensuring the quality of the final product. purdue.edu

By analyzing the mass spectra of a reaction mixture, it is possible to identify compounds with different degrees of sulfonation (mono-, di-, and tetrasulfonic acids) as well as other side products. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of these impurities. In an MS/MS experiment, a specific ion is selected and fragmented, and the resulting fragment ions provide structural information. For sulfonated naphthalenes, characteristic fragmentation patterns, such as the loss of SO3 (80 Da), can be observed. nih.govuab.edu

For example, in the analysis of naphthalene monosulfonates, diagnostic ions corresponding to [SO3]- and [M-SO2H]- were observed in negative ion mode ESI-MS. nih.gov While specific fragmentation data for this compound is not detailed in the available literature, general fragmentation patterns of aromatic compounds can be considered. libretexts.org The study of fragmentation reactions in ESI-MS provides a systematic approach to the structural elucidation of synthetic and natural products. rsc.orgresearchgate.net

The following table summarizes potential ions that could be observed in the negative-ion ESI-MS analysis of a this compound sample.

| Ion | Description |

| [M-H]- | Singly deprotonated molecular ion |

| [M-2H]2- | Doubly deprotonated molecular ion |

| [M-3H]3- | Triply deprotonated molecular ion |

| [M-H-SO3]- | Fragment ion from the loss of a sulfonic acid group |

| [M-2H-SO3]2- | Fragment ion from the loss of a sulfonic acid group |

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative and semi-quantitative assessment of this compound. researchgate.net It is particularly useful for monitoring the progress of a reaction, screening for the presence of the desired product, and identifying major impurities.

A specific HPTLC (High-Performance Thin-Layer Chromatography) method has been developed for the separation of some naphthalene sulfonic acids, including naphthalene-1,3,6-trisulfonic acid. merckmillipore.com This method utilizes an amino-modified silica (B1680970) gel plate (HPTLC NH2 F254s) and a mobile phase consisting of ethanol (B145695) and ammonia (B1221849) at pH 12 with the addition of sodium chloride. merckmillipore.com The separated spots are visualized under UV light at 254 nm. merckmillipore.comsigmaaldrich.cn

By applying a sample of a reaction mixture alongside a standard of this compound (if available), it is possible to qualitatively confirm the presence of the product by comparing the retention factors (Rf values). Semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to those of a series of standard solutions of known concentrations.

The table below details the conditions for a TLC method that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Stationary Phase | HPTLC pre-coated plate NH2 F254s |

| Eluent | Ethanol/ammonia pH 12 (60/40 v/v) with 0.18 mol/L NaCl |

| Migration Distance | 5 cm |

| Detection | UV at 254 nm |

Optimization of Mobile and Stationary Phases for Naphthalene Sulfonic Acids

The analysis of naphthalene sulfonic acids (NSAs), including this compound, by high-performance liquid chromatography (HPLC) presents a significant challenge due to their high polarity and water solubility. nih.govresearchgate.net Effective separation requires careful optimization of both the stationary and mobile phases to manage the ionic nature of the sulfonate groups. rjptonline.org

Stationary Phase Selection: The choice of stationary phase is critical and depends on the desired retention mechanism.

Reversed-Phase (RP) Chromatography: Standard C8 or C18 columns are often used. However, due to the high polarity of NSAs, retention can be poor with standard aqueous-organic mobile phases. To overcome this, ion-pair reversed-phase chromatography is a widely employed technique. An ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. This agent forms a neutral ion pair with the anionic sulfonate groups, increasing their hydrophobicity and retention on the nonpolar stationary phase. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns provide an alternative for retaining highly polar compounds. This technique uses a high concentration of an organic solvent in the mobile phase, with a small amount of aqueous solvent to form a water-enriched layer on the polar stationary phase, facilitating the partitioning of polar analytes like NSAs.

Ion-Exchange Chromatography: Anion-exchange columns can directly separate NSAs based on their charge. More highly sulfonated naphthalenes will interact more strongly with the positively charged stationary phase, leading to longer retention times.

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics, such as the BIST™ A column, can offer unique selectivity. sielc.com These columns can retain anionic compounds on a negatively-charged stationary phase by using a multi-charged positive buffer component in the mobile phase to act as a bridge. sielc.com

Mobile Phase Optimization: The mobile phase composition is tailored to the chosen stationary phase to achieve optimal separation.

For Reversed-Phase (RP) and Ion-Pair RP: Mobile phases typically consist of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. rjptonline.orgsielc.com For ion-pair chromatography, the concentration of the ion-pairing agent is a critical parameter to optimize. The pH of the mobile phase is also important to ensure the sulfonic acid groups are fully ionized. rjptonline.org

For HILIC: The mobile phase is predominantly organic (e.g., >80% acetonitrile) with a smaller aqueous component. The water content is a key variable for adjusting retention and selectivity.

For Ion-Exchange: Elution is typically achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by changing the pH to alter the charge of the analyte or stationary phase.

A study on the separation of various NSA isomers successfully used ion-pair HPLC with fluorescence detection, achieving baseline separation within 33 minutes. researchgate.net The retention behavior of NSAs is highly sensitive to minor changes in both ionic and hydrophobic interactions, making them useful as test compounds for characterizing the properties of different stationary phases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise location of each substituent and the identity of every proton and carbon atom in the molecule can be established.

Proton NMR Spectroscopy for Aromatic Proton Analysis

The ¹H NMR spectrum of this compound provides crucial information about the five protons remaining on the aromatic scaffold. The electron-withdrawing nature of the sulfonic acid (–SO₃H) groups causes a significant downfield shift (deshielding) of adjacent protons. The substitution pattern (1,2,6) leaves five distinct protons on the ring system at positions 3, 4, 5, 7, and 8.

The expected signals would appear as follows:

H-3 and H-4: These two protons are ortho to each other and would form an AX or AB spin system (a pair of doublets), depending on the difference in their chemical shifts. H-3 is ortho to the C-2 sulfonate group, and H-4 is para, leading to significant deshielding for both.

H-5 and H-7: The H-5 proton is ortho to the C-6 sulfonate group, while the H-7 proton is ortho to the same group on the other side. They are also coupled to each other (meta-coupling, a small J-value) and to the H-8 proton.

H-8: This proton is peri to the C-1 sulfonate group, which often results in a strong downfield shift. It is coupled to the H-7 proton (ortho-coupling).

The precise chemical shifts and coupling constants allow for the initial assignment of the proton environment.

Table 1: Predicted ¹H NMR Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and pH.

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-8 | 8.8 - 9.0 | d (doublet) | J₇,₈ ≈ 8.5 |

| H-4 | 8.5 - 8.7 | d (doublet) | J₃,₄ ≈ 8.0 |

| H-5 | 8.4 - 8.6 | d (doublet) | J₅,₇ ≈ 2.0 |

| H-3 | 8.1 - 8.3 | d (doublet) | J₃,₄ ≈ 8.0 |

| H-7 | 8.0 - 8.2 | dd (doublet of doublets) | J₇,₈ ≈ 8.5, J₅,₇ ≈ 2.0 |

Carbon-13 NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the electronic environment of each of the ten carbon atoms in the naphthalene core. Carbons directly bonded to the electron-withdrawing sulfonate groups (ipso-carbons) are significantly shifted downfield and often exhibit reduced signal intensity.

The ten carbon atoms can be divided into two groups:

Substituted Carbons (C-1, C-2, C-6): These carbons, directly attached to the –SO₃H groups, will have the largest downfield chemical shifts.

Unsubstituted Carbons (C-3, C-4, C-5, C-7, C-8): These carbons are attached to protons and their shifts are influenced by their proximity to the sulfonate groups.

Table 2: Predicted ¹³C NMR Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and pH.

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 144 - 149 |

| C-6 | 143 - 148 |

| C-4 | 135 - 140 |

| C-8 | 133 - 138 |

| C-4a | 131 - 134 |

| C-8a | 130 - 133 |

| C-5 | 128 - 131 |

| C-7 | 125 - 128 |

| C-3 | 123 - 126 |

Advanced 2D-NMR Techniques for Elucidating Substituent Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential to definitively connect the signals and confirm the 1,2,6-substitution pattern. numberanalytics.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. numberanalytics.comyoutube.com A COSY spectrum of this compound would show cross-peaks connecting H-3 with H-4, and H-7 with H-8. A weaker cross-peak might also be visible between H-5 and H-7 due to their four-bond meta-coupling. This confirms the proton connectivity within the isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. numberanalytics.comcreative-biostructure.com The HSQC spectrum would show five cross-peaks, definitively linking the ¹H signals of H-3, H-4, H-5, H-7, and H-8 to the ¹³C signals of C-3, C-4, C-5, C-7, and C-8, respectively. This allows for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for determining the final structure, as it reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). numberanalytics.com The HMBC spectrum provides the key connectivity information across the quaternary (non-protonated) carbons, including those bearing the sulfonate groups. Key expected correlations include:

H-3 would show a strong correlation to the substituted C-1 and C-2 carbons.

H-4 would show correlations to the substituted C-2 and the bridgehead carbon C-8a .

H-5 would show correlations to the substituted C-1 and C-6 carbons, as well as C-7 .

H-7 would show a correlation to the substituted C-6 and bridgehead carbon C-8a .

H-8 would show a correlation to the substituted C-6 and bridgehead carbon C-4a .

By systematically analyzing these long-range correlations, the positions of the sulfonate groups at C-1, C-2, and C-6 can be unequivocally confirmed, completing the structural elucidation.

Theoretical and Computational Chemistry Studies on Naphthalene 1,2,6 Trisulfonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of naphthalene-1,2,6-trisulfonic acid at the molecular level. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are utilized to determine its most stable three-dimensional arrangement in the gas phase. These calculations optimize the molecular geometry by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for a Naphthalene (B1677914) Sulfonic Acid Backbone (based on related compounds) This table presents typical bond lengths and angles for a naphthalene ring with sulfonic acid groups, derived from computational studies of similar molecules. The exact values for this compound would require specific calculations.

| Parameter | Value |

| C-C (aromatic) | 1.37 - 1.43 Å |

| C-S | ~1.78 Å |

| S-O (double bond) | ~1.45 Å |

| S-O (single bond) | ~1.65 Å |

| C-C-C (aromatic) | 118 - 122 ° |

| C-S-O | ~105 - 108 ° |

| O-S-O | ~112 - 115 ° |

Analysis of Electron Density Distribution and Reactivity Indices

The electronic properties of this compound are key to understanding its reactivity. DFT calculations provide a wealth of information about how electrons are distributed across the molecule. The sulfonic acid groups are strongly electron-withdrawing, which significantly influences the electron density of the naphthalene ring system. This results in a non-uniform distribution of charge, with the regions around the sulfonate groups being electron-deficient.

From the DFT calculations, several reactivity indices can be derived, which help in predicting the chemical behavior of the molecule. These indices are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A large HOMO-LUMO energy gap generally implies high stability and low reactivity. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. samipubco.com For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile in reactions.

Table 2: Representative Calculated Electronic Properties for a Naphthalene Sulfonic Acid (based on related compounds) This table provides typical values for electronic properties of a naphthalene sulfonic acid derivative as calculated by DFT. The specific values for this compound may vary.

| Property | Representative Value |

| HOMO Energy | -7.0 to -8.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.5 to 6.0 eV |

| Electronegativity (χ) | 4.2 to 5.3 eV |

| Chemical Hardness (η) | 2.2 to 3.0 eV |

| Global Electrophilicity (ω) | 3.0 to 4.5 eV |

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum chemical calculations are excellent for describing a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a solvent, typically water. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

Solvent Effects on Conformation and Self-Assembly

In an aqueous environment, the sulfonic acid groups of this compound will be deprotonated, existing as sulfonate anions (-SO₃⁻). The strong electrostatic interactions between these charged groups and the polar water molecules are crucial in determining the molecule's conformation and solubility. Water molecules will form hydration shells around the sulfonate groups, stabilizing the charged species.

Prediction of Reaction Pathways and Transition States

Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its synthesis.

Computational Modeling of Sulfonation Mechanisms

The formation of this compound occurs through the electrophilic substitution of naphthalene with a sulfonating agent, such as oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). Computational modeling, again using DFT, can be used to investigate the step-by-step mechanism of this reaction.

These calculations can identify the transition state structures for each sulfonation step. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies for sulfonation at different positions on the naphthalene ring, it is possible to predict the most likely substitution pattern.

The initial sulfonation of naphthalene is known to be kinetically controlled at lower temperatures, favoring the 1-position, while at higher temperatures, the thermodynamically more stable 2-sulfonic acid is formed. Subsequent sulfonation steps are influenced by the directing effects of the existing sulfonic acid groups. Computational studies on the sulfonation of naphthalene and its derivatives can help to rationalize the specific conditions required to achieve the 1,2,6-trisubstitution pattern, considering both kinetic and thermodynamic factors.

Theoretical Basis for Isomer Stability and Rearrangements

The stability of naphthalenetrisulfonic acid isomers, including this compound, is governed by a complex interplay of electronic and steric effects, which can be understood through the principles of kinetic and thermodynamic control. While specific computational studies on this compound are not extensively available in the public domain, the theoretical framework established for the sulfonation of naphthalene and its derivatives provides a strong basis for understanding its stability and potential for rearrangement.

The sulfonation of naphthalene is a reversible process, and the distribution of isomers is highly dependent on reaction conditions such as temperature. chemrxiv.orgnih.govwikipedia.org At lower temperatures, the reaction is under kinetic control, favoring the formation of the isomer that is formed fastest, which is typically the alpha-substituted product due to the higher reactivity of the alpha-position of the naphthalene ring. chemrxiv.orgwikipedia.orgnih.gov Conversely, at higher temperatures, the reaction is under thermodynamic control, allowing for equilibrium to be established and favoring the formation of the most stable isomer. chemrxiv.orgnih.gov

In the context of polysulfonated naphthalenes, the principles of thermodynamic stability are paramount. The most significant factor influencing the stability of naphthalenesulfonic acid isomers is steric hindrance. wikipedia.orgnih.gov Sulfonic acid groups are bulky, and their placement on the naphthalene ring can lead to significant steric strain, particularly when they are in adjacent positions or in a peri-position (alpha-position adjacent to the other ring). The 1- and 8-positions on the naphthalene ring are subject to significant steric repulsion, known as peri-strain. Therefore, isomers with sulfonic acid groups in these positions are generally less stable than those where the groups are in the beta-positions (2, 3, 6, and 7), which are less sterically hindered. wikipedia.orgnih.gov

For this compound, the presence of sulfonic acid groups at the 1- and 2-positions introduces considerable steric strain due to their adjacency. This would theoretically render it less stable than other isomers where the sulfonic acid groups are more dispersed, such as naphthalene-1,3,6-trisulfonic acid or isomers with all three groups in beta-positions.

Experimental studies on the thermal stability of naphthalenedisulfonic acids (NDS) have provided a clear hierarchy of isomer stability, which can be extrapolated to understand trisulfonated species. Research has shown the following order of stability for NDS isomers: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS. chemrxiv.org This demonstrates that isomers with sulfonic acid groups in the beta-positions (2,6- and 2,7-) are the most stable.

Table 1: Relative Stability of Naphthalenedisulfonic Acid Isomers

| Isomer | Relative Stability |

| 1,5-Naphthalenedisulfonic acid | Least Stable |

| 1,6-Naphthalenedisulfonic acid | Moderately Stable |

| 2,6-Naphthalenedisulfonic acid | Most Stable |

| 2,7-Naphthalenedisulfonic acid | Most Stable |

This table is based on experimental data for naphthalenedisulfonic acids and illustrates the general principle of isomer stability.

Rearrangements of naphthalenesulfonic acids are driven by the tendency to achieve a more thermodynamically stable isomeric form. Under conditions of thermodynamic control, such as elevated temperatures in the presence of sulfuric acid, less stable isomers can undergo desulfonation and re-sulfonation, leading to a migration of the sulfonic acid groups to more stable positions. For this compound, it is theoretically plausible that under such conditions, it could rearrange to a more stable isomer, such as one where the sulfonic acid groups are not in adjacent positions, to alleviate steric strain. The rearrangement process would likely proceed through a series of equilibria, favoring the formation of the thermodynamically most stable trisulfonic acid isomer possible under the given reaction conditions.

Chemical Reactivity and Transformation Mechanisms of Naphthalene 1,2,6 Trisulfonic Acid

Oxidation Reactions and Mechanisms

The presence of multiple electron-withdrawing sulfonic acid groups on the naphthalene (B1677914) ring significantly influences its reactivity towards oxidizing agents. These groups deactivate the aromatic system, making it more resistant to degradation compared to less sulfonated analogues.

The ozonation of naphthalenesulfonic acids in water involves both a direct reaction with molecular ozone and an indirect pathway mediated by radical species. The rate of oxidation is highly dependent on the number of sulfonic groups present.

Studies on Naphthalene-1,3,6-trisulfonic acid (NTS) reveal that its reactivity towards ozone is considerably lower than that of naphthalene-1-sulfonic acid and naphthalene-1,5-disulfonic acid. organic-chemistry.org This reduced reactivity is attributed to the deactivation of the aromatic ring by the three sulfonic groups, which lowers the ring's electronic density and thus its susceptibility to electrophilic attack by ozone. chemrxiv.org The degradation of total organic carbon (TOC) and chemical oxygen demand (COD) during the ozonation of various naphthalenesulfonic acids follows pseudo-first-order kinetics. nih.gov A theoretical analysis based on frontier orbital energies shows a linear relationship between the degradation rate constants and the energy of the highest occupied molecular orbital (E(homo)), confirming that electrophilic attack is the primary factor governing the ozonation of these compounds. nih.gov

The direct ozonation reaction for NTS has an activation energy of approximately 37–42 kJ mol⁻¹. organic-chemistry.org Theoretical studies indicate that ozone initially attacks the double bonds with the highest electron density, which are located at positions 1-2, 3-4, 5-6, and 7-8 of the naphthalene ring, through a 1,3-dipolar cycloaddition mechanism. organic-chemistry.org

Interactive Table: Ozonation Kinetic Parameters for Naphthalenesulfonic Acids

| Compound | Direct Reaction Rate Constant (k_D) (M⁻¹s⁻¹) | Radical Reaction Rate Constant (k_OH) (M⁻¹s⁻¹) | Activation Energy (E_a) (kJ/mol) | Direct Reaction Contribution (at pH 2) |

|---|---|---|---|---|

| Naphthalene-1-sulfonic acid | ~1.3 x 10³ | ~10⁹ | 37-42 | 69% |

| Naphthalene-1,5-disulfonic acid | Not specified | ~10⁹ | 37-42 | Not specified |

| Naphthalene-1,3,6-trisulfonic acid | ~0.3 x 10³ | ~10⁹ | 37-42 | ~20% |

Data derived from studies on naphthalenesulfonic acids as a comparative model. organic-chemistry.org

The oxidative degradation of NTS by ozone leads to the cleavage of the aromatic rings and the formation of smaller, highly oxidized organic intermediates and inorganic ions. The primary organic byproducts identified during the ozonation of NTS are oxalic acid and formic acid. chemrxiv.org The breakdown of the carbon skeleton is accompanied by the release of the sulfonate groups as sulfate (B86663) ions (SO₄²⁻) into the aqueous solution. organic-chemistry.orgchemrxiv.org The concentration of sulfate ions increases from the initial moments of the reaction, indicating the rapid cleavage of the carbon-sulfur bonds during the oxidation process. organic-chemistry.org

The rate constant for the reaction of hydroxyl radicals with naphthalenesulfonic acids is on the order of 10⁹ M⁻¹s⁻¹, indicating a very fast and efficient process. organic-chemistry.org Although this rate constant shows a slight decrease with an increasing number of sulfonic groups, the radical reaction pathway is considered more effective for the oxidation of the highly deactivated NTS ring. organic-chemistry.orgchemrxiv.org The decomposition of ozone in water, which generates these radicals, can be enhanced by the presence of catalysts such as activated carbon, further promoting the degradation of NTS via the indirect radical pathway. chemrxiv.org

Functionalization and Derivatization Reactions

The sulfonic acid groups of naphthalene-1,2,6-trisulfonic acid are the primary sites for functionalization. These reactions typically proceed through the conversion of the -SO₃H group into a more reactive intermediate, such as a sulfonyl chloride (-SO₂Cl).

Amidation: The conversion of the sulfonic acid groups to sulfonamide groups is generally achieved in a two-step process. First, the sulfonic acid is converted to its corresponding sulfonyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting naphthalene trisulfonyl chloride can then be reacted with a primary or secondary amine to form the desired trisulfonamide derivative. This method is a standard procedure for synthesizing sulfonamides from sulfonic acids. acs.orgprinceton.edu

Esterification: Similar to amidation, the most common method for preparing sulfonate esters involves the initial conversion of the sulfonic acid to a sulfonyl chloride. google.com The sulfonyl chloride intermediate readily reacts with an alcohol to yield the corresponding sulfonate ester. An alternative, direct method for the esterification of sulfonic acids without isolating the sulfonyl chloride intermediate involves reacting the sulfonic acid with an orthoformate, such as trimethyl orthoformate or triethyl orthoformate, which can smoothly convert sulfonic acids to their methyl or ethyl esters, respectively. mdma.ch Computational studies suggest that the direct esterification of a sulfonic acid with an alcohol can proceed through either an Sₙ1 pathway involving a sulfonylium cation intermediate or an Sₙ2 pathway. rsc.org

The direct use of sulfonic acid groups as handles in modern cross-coupling reactions is not common. However, the sulfur-containing functional group can be leveraged for the synthesis of complex molecules through alternative strategies.

Desulfonative Coupling: One approach is the desulfonative cross-coupling reaction. In this type of reaction, a related sulfone group (Ar-SO₂-R) can act as a leaving group in palladium-catalyzed processes like the Suzuki-Miyaura coupling. chemrxiv.orgchemrxiv.org This allows for the formation of new carbon-carbon bonds at the position of the original C-S bond. While this has been demonstrated for various aryl sulfones, its application would require prior conversion of the sulfonic acid groups of this compound to suitable sulfone derivatives.

Acid-Base Equilibria and Coordination Chemistry

The chemical behavior of this compound is fundamentally dictated by the three sulfonic acid (-SO₃H) groups attached to the naphthalene core. These groups are strongly electron-withdrawing and highly acidic, which governs the molecule's interactions in aqueous solutions and its ability to coordinate with metal ions.

The sulfonic acid moieties of naphthalenetrisulfonic acids are strong acids. This means they readily donate their protons (H⁺) in aqueous environments. The deprotonation process occurs in a stepwise manner, with each sulfonic acid group having a distinct, though often similar, acid dissociation constant (pKa).

General Principles:

High Acidity: Sulfonic acids attached to aromatic rings are highly acidic due to the resonance stabilization of the resulting sulfonate anion (R-SO₃⁻).

Stepwise Deprotonation: In a poly-sulfonated compound like this compound, the three protons would dissociate sequentially. The first deprotonation is typically the most favorable. Subsequent deprotonations are slightly less favorable due to the increasing negative charge on the molecule, which makes it harder to remove a subsequent positive proton.

pH Influence: The degree of protonation is highly dependent on the pH of the solution. solubilityofthings.com At very low pH, the sulfonic acid groups will be fully protonated (-SO₃H). As the pH increases, they will sequentially deprotonate to form sulfonate anions (-SO₃⁻). Given their strong acidity, naphthalenetrisulfonic acids are expected to be fully deprotonated across a wide range of pH levels, existing as the trisulfonate anion in most typical aqueous applications.

While specific pKa values for the 1,2,6-isomer are not available, data for other isomers indicates that the pKa values for the sulfonic acid groups are generally low, confirming their strong acidic nature.

Table 5.3.1-A: Projected Acid-Base Equilibria for this compound

| Equilibrium Step | Chemical Equation | Expected pH Range for Deprotonation |

|---|---|---|

| First Deprotonation | C₁₀H₅(SO₃H)₃ + H₂O ⇌ C₁₀H₅(SO₃H)₂(SO₃)⁻ + H₃O⁺ | Very Low pH |

| Second Deprotonation | C₁₀H₅(SO₃H)₂(SO₃)⁻ + H₂O ⇌ C₁₀H₅(SO₃H)(SO₃)₂²⁻ + H₃O⁺ | Low pH |

This table is based on the general chemical principles of sulfonic acids and is for illustrative purposes only, as specific experimental data for this compound is unavailable.

The deprotonated sulfonate groups (-SO₃⁻) are excellent ligands for coordinating with metal ions. The three negatively charged sulfonate groups on the Naphthalene-1,2,6-trisulfonate anion can act as polydentate ligands, binding to metal centers through their oxygen atoms to form stable metal complexes.

Coordination and Complexation: The ability of naphthalene polysulfonic acids to chelate metal ions is a well-established principle. The specific geometry and stability of the resulting metal complex would depend on several factors, including:

The nature of the metal ion (e.g., its size, charge, and preferred coordination geometry).

The positions of the sulfonate groups on the naphthalene ring, which dictate the possible chelation angles and bite angles.

The presence of other competing ligands in the system.

Naphthalene-based ligands have been used to form complexes with a wide range of transition metals, including rhenium, technetium, ruthenium, and palladium. mdpi.comnih.govmdpi.com

Role in Catalysis and Materials Science: While no specific applications for this compound have been documented, its isomers and related compounds demonstrate the potential roles such a molecule could play.

Catalysis: Metal complexes derived from sulfonated naphthalene ligands can be employed as catalysts. The naphthalene backbone can be structurally modified, and the sulfonate groups ensure solubility in polar or aqueous solvents, which is advantageous for green chemistry applications. For example, composites involving amino-naphthalene sulfonic acids have been explored as metal-free catalysts for oxygen reduction reactions. researchgate.net Palladium complexes with naphthalene-derived ligands have been used in carbon-carbon bond-forming reactions like Suzuki coupling. mdpi.com

Materials Science: The ability to form stable complexes with various metals makes these compounds building blocks for functional materials. For instance, the trisodium (B8492382) salt of naphthalene-1,3,6-trisulfonic acid is used as an anionic chromophore and as a dopant for conducting polymers. sigmaaldrich.com Metal complexes of functionalized naphthalenes can exhibit interesting photophysical or electronic properties, making them candidates for use in sensors, molecular electronics, or as components of metal-organic frameworks (MOFs).

Table 5.3.2-A: Potential Applications of Metal Complexes Based on Naphthalenetrisulfonic Acid Isomers

| Application Area | Principle | Example with Related Compounds |

|---|---|---|

| Homogeneous Catalysis | The metal complex acts as a water-soluble catalyst. | Palladium complexes with acenaphthene-based ligands (derived from naphthalene) are used in Suzuki coupling and aminocarbonylation reactions. mdpi.com |

| Electrocatalysis | Polymer composites with amino-naphthalene sulfonic acids can act as metal-free electrocatalysts. | Composites of poly(amino-naphthalene sulfonic acid) and reduced graphene oxide show activity for the oxygen reduction reaction. researchgate.net |

| Functional Materials | The compound acts as a dopant or a building block for larger structures. | Naphthalene-1,3,6-trisulfonic acid trisodium salt is used as an anionic dopant in the polymerization of pyrrole. sigmaaldrich.com |

| Theranostics | Sandwich complexes with technetium (99mTc) and rhenium can be used for medical imaging and therapy. | Rhenium and technetium form sandwich complexes with naphthalene for potential applications in molecular theranostics. nih.gov |

This table illustrates potential applications based on documented uses of other naphthalene sulfonic acid isomers and related compounds, due to the lack of specific data for this compound.

Based on a comprehensive review of scientific and technical sources, there is a significant lack of specific information regarding the applications of This compound in the areas outlined in your request. The available research and documentation predominantly focus on a different, more common isomer, Naphthalene-1,3,6-trisulfonic acid , particularly concerning its use in dye synthesis and electroplating.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound according to the provided structure. The detailed research findings for the specified subsections (azo dye precursor, novel chromophore design, and electroplating additive effects) are well-documented for the 1,3,6-isomer but appear to be unavailable for the 1,2,6-isomer.

For example, studies on electroplating additives consistently refer to 1,3,6-naphthalene trisulfonic acid (NTS) , investigating its influence on the microstructure, hardness, and brightening of electrodeposited layers. nmfrc.org Similarly, its role as an anionic chromophore is also associated with the 1,3,6-isomer. fishersci.comthermofisher.com

Information on dye intermediates often mentions various naphthalenesulfonic acids, but specific data detailing the role of the 1,2,6-trisulfonic acid variant as a precursor for azo dyes or in the design of novel chromophores is not present in the available literature. epa.govambujaindia.comsciencemadness.org

Given the strict requirement to adhere to the specified compound and outline, and the absence of relevant data for This compound , this article cannot be generated. To do so would require substituting information for a different chemical compound, which would violate the core instructions of your request.

Applications of Naphthalene 1,2,6 Trisulfonic Acid in Advanced Materials and Industrial Processes

Applications in Supramolecular Chemistry and Nanotechnology

Naphthalene-1,2,6-trisulfonic acid and its derivatives possess unique structural features that make them valuable in the fields of supramolecular chemistry and nanotechnology. The presence of a rigid naphthalene (B1677914) core combined with multiple charged sulfonate groups allows for specific and directional interactions, driving the formation of ordered structures and functional materials.

Interactions with Other Molecules for Self-Assembly

Supramolecular chemistry focuses on the formation of complex, ordered structures through non-covalent interactions between smaller building blocks. youtube.com This process, known as self-assembly, is fundamental in nature, leading to structures like cell membranes and folded proteins. youtube.com In synthetic systems, molecules are designed to spontaneously organize into larger assemblies through interactions such as hydrogen bonding, electrostatic forces, and van der Waals forces. youtube.com

While direct, extensive research on this compound as a primary building block in self-assembly is not widely documented in the provided results, its inherent properties make it a suitable candidate for such processes. The compound is highly soluble in water due to its three sulfonate groups, which carry a negative charge. solubilityofthings.com This high charge density and hydrophilicity can drive electrostatic interactions with positively charged molecules or metal ions, potentially leading to the formation of organized, supramolecular architectures in aqueous environments. solubilityofthings.comnih.gov The rigid aromatic naphthalene core provides a defined shape, which is a crucial factor in designing components for predictable self-assembly into larger, functional structures. nih.gov

Fabrication of Functional Nanomaterials

The application of this compound (NTS) has been demonstrated in the fabrication of functional nanomaterials, particularly in the field of electrodeposition. nmfrc.org Electrodeposited nickel layers are crucial for manufacturing micromechanical components and tools for replication processes, such as the masters used for DVDs. nmfrc.org The progressive miniaturization of these components requires enhanced control over the material's properties, such as grain size and hardness. nmfrc.org

Research has shown that adding this compound to a nickel sulfamate (B1201201) bath during electrodeposition significantly influences the microstructure and hardness of the resulting nickel layers. nmfrc.org The NTS molecule acts as an additive that is not consumed or co-deposited but adsorbs at the cathode during deposition. nmfrc.org This adsorption process leads to a refinement of the grain size and a corresponding increase in the material's hardness. nmfrc.org The effectiveness of NTS in enhancing hardness is dependent on the current density used during the deposition process, with higher current densities leading to greater hardness for a given NTS concentration. nmfrc.org This control over nanostructure makes NTS a promising agent for creating advanced materials with tailored mechanical properties. nmfrc.org

Table 1: Effect of this compound (NTS) on Electrodeposited Nickel Layers

| Property | Observation with NTS Addition | Influencing Factor | Reference |

|---|---|---|---|

| Grain Size | Reduced | Adsorption at the cathode | nmfrc.org |

| Hardness | Enhanced | Current density during deposition | nmfrc.org |

| Residual Stress | Decreased | Additive properties | nmfrc.org |

| Surface Finish | Brightening effect | Additive properties | nmfrc.org |

Utilization as an Analytical Reagent and Chemical Probe

The distinct chemical and photophysical properties of this compound derivatives, particularly 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), have led to their widespread use as reagents and probes in various analytical and bioanalytical applications. sigmaaldrich.comlookchem.com

Reagent for Detection and Quantification of Metal Ions

The fluorescent properties of ANTS make it a useful tool for the detection of certain metal ions. sigmaaldrich.com The fluorescence of the ANTS molecule can be selectively quenched, or diminished, in the presence of specific ions. Research has demonstrated that the fluorescence of ANTS is effectively quenched by thallium (Tl⁺) and cesium (Cs⁺) ions. sigmaaldrich.com This quenching phenomenon allows ANTS to be used as a sensitive probe for detecting and quantifying these particular metal ions in solution.

Table 2: Metal Ion Detection using 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)

| Analyte (Metal Ion) | Detection Principle | Reference |

|---|---|---|

| Thallium (Tl⁺) | Fluorescence quenching | sigmaaldrich.com |

| Cesium (Cs⁺) | Fluorescence quenching | sigmaaldrich.com |

Fluorescent Labeling in Glycobiology and Other Chemical Biology Applications

One of the most significant applications of 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is as a fluorescent label for the analysis of carbohydrates (glycans). nih.govnih.gov In glycobiology, analyzing complex mixtures of oligosaccharides released from glycoproteins is a common challenge. nih.govresearchgate.net ANTS is used to derivatize these glycans through a process called reductive amination. sigmaaldrich.com In this reaction, the primary amino group of ANTS reacts with the reducing end of a carbohydrate to form a stable, fluorescently tagged molecule. sigmaaldrich.com

This labeling allows for highly sensitive detection and separation of glycans using techniques like Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) and Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (CGE-LIF). nih.govnih.gov The three negatively charged sulfonate groups on the ANTS molecule impart a high electrophoretic mobility to the labeled glycans, enabling efficient separation based on size and charge. nih.gov This methodology allows for the characterization and quantification of neutral and sialylated N-linked oligosaccharides from picomole amounts of sample. nih.gov The use of ANTS has been pivotal in glycosylation profiling and detailed structural analysis of various glycoproteins. nih.gov

Table 3: Comparison of Common Fluorescent Labels for Glycan Analysis

| Fluorescent Label | Common Abbreviation | Emission Color | Key Features | Reference |

|---|---|---|---|---|

| 8-Aminonaphthalene-1,3,6-trisulfonic acid | ANTS | Green/Blue | High negative charge, good electrophoretic mobility, high sensitivity. sigmaaldrich.comnih.gov | sigmaaldrich.comnih.gov |

| 8-Aminopyrene-1,3,6-trisulfonic acid | APTS | Green | Benchmark dye, high sensitivity, can be excited by argon laser. nih.gov | nih.gov |

| 2-Aminobenzoic acid | 2-AA | Violet | Used for HPLC and mass spectrometry analysis. sigmaaldrich.com | nih.govsigmaaldrich.com |

| 2-Aminobenzamide | 2-AB | - | Provides stable derivatives for HPLC and mass spectrometry. sigmaaldrich.com | sigmaaldrich.com |

Studies on Membrane Permeability and Liposome Lysis

The polyanionic and fluorescent nature of ANTS makes it an excellent probe for studying the integrity and permeability of biological and artificial membranes, such as liposomes. sigmaaldrich.com Liposome disruption assays are used to investigate whether certain biomolecules can create pores in or otherwise damage a lipid membrane. nih.gov

In a typical assay, ANTS is encapsulated at high, self-quenching concentrations within liposomes. If the membrane is compromised and becomes permeable, ANTS leaks out into the surrounding buffer, causing a significant increase in fluorescence upon dilution. sigmaaldrich.comnih.gov This method is used to study membrane fusion and complement-mediated immune lysis. sigmaaldrich.com For more detailed studies, ANTS is often paired with a cationic quencher, which can reveal mechanisms of membrane disruption. sigmaaldrich.com Furthermore, it has been demonstrated that the fluorescence quantum yield of ANTS increases significantly in deuterium (B1214612) oxide (D₂O), a property that has been harnessed to determine water permeability in red blood cell ghosts and kidney collecting tubules. sigmaaldrich.com

Environmental Chemistry and Fate of Naphthalene Trisulfonic Acids

Persistence and Biodegradation Resistance in Aquatic Environments

Due to their chemical structure, naphthalenesulfonic acids, including Naphthalene-1,2,6-trisulfonic acid, exhibit significant persistence in aquatic environments. The sulfonic groups (-SO₃H) are highly polar and increase the compound's water solubility to such an extent that it remains in the aqueous phase, showing limited partitioning to organic matter or sediment. solubilityofthings.comsolubilityofthings.com This high solubility and the stability of the aromatic rings make them recalcitrant to microbial degradation. capes.gov.br Standard biological treatments are often ineffective against these compounds. researchgate.net While some specific bacterial strains, such as a Moraxella species, have been shown to degrade certain naphthalenedisulfonic acids, this often requires specific conditions and adaptation. nih.gov The general consensus is that polysulfonated naphthalenes are resistant to biodegradation. researchgate.netcapes.gov.br

The primary factor contributing to the environmental longevity of this compound is its molecular structure. The presence of three sulfonic acid groups makes the molecule highly hydrophilic and negatively charged in typical aquatic pH ranges. solubilityofthings.comsolubilityofthings.com This high water solubility ensures it remains dissolved in the water column, making it less available to microbial communities that often thrive in sediment or on suspended particles. solubilityofthings.com Unlike its non-sulfonated parent compound, naphthalene (B1677914), which is hydrophobic and readily sorbs to organic matter, this compound does not significantly interact with soil or sediment, preventing its natural attenuation through sorption. frontiersin.orgtpsgc-pwgsc.gc.ca Its stability is also enhanced by the electron-withdrawing nature of the sulfonic acid groups, which can decrease the susceptibility of the aromatic rings to electrophilic attack by microbial enzymes.

Advanced Oxidation Processes for Wastewater Treatment

Given the resistance of naphthalenesulfonic acids to biological breakdown, Advanced Oxidation Processes (AOPs) have been investigated as a viable treatment method. researchgate.netarclerpress.comelsevier.com AOPs utilize highly reactive species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants into smaller, often more biodegradable, compounds or to achieve complete mineralization to CO₂ and water. researchgate.netmdpi.com

Ozone (O₃) oxidation has been studied for its effectiveness in degrading naphthalenesulfonic acids. researchgate.netcapes.gov.br Research indicates that the reactivity of naphthalenesulfonic acids towards ozone decreases as the number of sulfonic groups on the aromatic ring increases. researchgate.netcapes.gov.brrsc.org Consequently, Naphthalene-1,3,6-trisulfonic acid demonstrates a lower reaction rate compared to its mono- and di-sulfonated counterparts. researchgate.netcapes.gov.br

| Compound | Number of Sulfonic Groups | Relative Reactivity to Ozone | Contribution of Direct Ozonation (at pH 2) | Activation Energy (kJ mol⁻¹) |

|---|---|---|---|---|

| Naphthalene-1-sulfonic acid | 1 | Highest | ~69% | 37-42 |

| Naphthalene-1,5-disulfonic acid | 2 | Intermediate | Not specified | 37-42 |

| Naphthalene-1,3,6-trisulfonic acid | 3 | Lowest | ~20% | 37-42 |

This table presents generalized findings from studies comparing the ozonation of different naphthalenesulfonic acids. researchgate.netrsc.orgpsu.edu

The oxidation of naphthalenesulfonic acids by ozone leads to the opening of the aromatic ring and the formation of various smaller, highly oxidized organic compounds. researchgate.netrsc.org Studies have identified the presence of sulfate (B86663) ions in the solution early in the reaction, indicating the cleavage of the carbon-sulfur bond. psu.edu Further oxidation results in the formation of organic acids. rsc.org For instance, in the oxidation of a related compound, naphthalene-1,5-disulfonic acid, products such as oxalic acid and glyoxal (B1671930) were detected. psu.edu While complete mineralization is possible, ozonation typically transforms the recalcitrant parent compound into more biodegradable intermediates. researchgate.netnih.gov

Sorption and Transport Mechanisms in Environmental Matrices

The movement and distribution of a chemical in the environment are largely governed by its tendency to sorb to soil, sediment, and other organic matter.

The sorption behavior of this compound is dominated by its high water solubility and ionic character. solubilityofthings.comsolubilityofthings.com Unlike hydrophobic organic compounds such as the parent naphthalene, which readily adsorbs to soil organic matter, this compound is expected to exhibit very weak interaction with soil and sediment components. frontiersin.orgnih.gov Its three sulfonate groups are ionized in water, making the molecule highly polar and water-soluble, which limits its partitioning into the non-polar organic phases of soil. solubilityofthings.com Therefore, its transport in the subsurface is likely to be similar to that of water, with minimal retardation due to sorption. This facilitates its movement into groundwater and surface water bodies, where its persistence becomes a primary concern. tpsgc-pwgsc.gc.ca

Emerging Research Avenues and Future Directions for Naphthalene 1,2,6 Trisulfonic Acid

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The traditional synthesis of naphthalene-1,2,6-trisulfonic acid involves the sulfonation of naphthalene (B1677914) using strong acids like sulfuric acid and oleum (B3057394) at elevated temperatures. While effective, this method often generates significant acidic waste streams and can lead to the formation of unwanted isomers and by-products. Current research is actively exploring greener and more sustainable alternatives to address these challenges.

One promising approach involves the use of sulfur trioxide (SO3) in liquid sulfur dioxide (SO2). This method can improve atom efficiency and reduce the generation of aqueous waste, as the SO2 can be easily evaporated and recycled. Another avenue of investigation is the application of ionic liquids as catalysts or reaction media for sulfonation reactions. Ionic liquids can offer advantages such as high catalytic activity, low volatility, and the potential for recycling, thereby minimizing by-products and waste.

Microreactors are also being explored for the sulfonation of aromatic compounds. The high heat and mass transfer rates in microreactors can allow for better control over highly exothermic sulfonation reactions, potentially leading to higher yields and selectivity with improved safety. Furthermore, patents have been filed for sustainable chemical processes that focus on the isolation of naphthalene sulfonic acid compounds with the inherent recycling of all acidic streams generated during isolation and washing, which represents a significant step towards a circular economy model for the production of these chemicals.

Table 1: Comparison of Traditional and Emerging Synthetic Routes for Naphthalene Sulfonates

| Feature | Traditional Sulfonation | Emerging Sustainable Routes |

| Sulfonating Agent | Sulfuric acid, Oleum | SO3 in liquid SO2, Chlorosulfonic acid |

| Catalyst/Medium | None (strong acid) | Ionic liquids, Heterogeneous solid acids |

| Waste Generation | High (acidic wastewater) | Low (recyclable solvents and catalysts) |

| Process Control | Challenging (highly exothermic) | Improved (e.g., in microreactors) |

| Sustainability | Low | High |

Exploration of this compound in Advanced Functional Materials

The unique molecular structure of this compound, featuring a rigid aromatic core and multiple polar sulfonic acid groups, makes it an interesting candidate for the development of advanced functional materials. Research in this area is beginning to uncover its potential beyond its traditional use as a dye intermediate.

In the field of electroplating, naphthalene-1,3,6-trisulfonic acid has been shown to act as an effective additive in nickel sulfamate (B1201201) baths. Its presence during electrodeposition leads to a refinement of the grain size of the nickel layer and a significant enhancement in its hardness. This is particularly valuable in the manufacturing of micromechanical components and tools where precise control over material properties is crucial.

Furthermore, the trisodium (B8492382) salt of naphthalene-1,3,6-trisulfonate is being investigated for its potential applications in energy storage technologies. It has been proposed as an additive in zinc-ion electrolytes and as a component in anode materials for sodium-ion batteries. The sulfonate groups can potentially influence ion transport and electrode stability, which are critical factors in battery performance.

While direct applications of the 1,2,6-isomer in these specific areas are not as well-documented, the known functionalities of the 1,3,6-isomer suggest a strong potential for similar or complementary roles. The broader family of naphthalene derivatives is also being explored for use in organic electronics, such as in the synthesis of materials for ambipolar field-effect transistors. This indicates a promising future research direction for this compound and its derivatives in the design of novel organic electronic materials.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemistry, and the study of compounds like this compound is no exception. While specific ML models for this compound are not yet prevalent, the general methodologies being developed in computational chemistry are highly applicable.